- Preparation of 2-amino-3-arylpropanoic acid and 2-amino-3-heterocyclylpropanoic acid derivatives as tryptophan hydroxylase inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,
Cas no 945978-63-2 (bam)
bam structure
Product Name:bam
Numero CAS:945978-63-2
MF:C14H10F4O
MW:270.222218036652
CID:2620542
Update Time:2023-09-21
bam Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,2,2-Trifluoro-1-(3'-fluoro-4-biphenylyl)ethanol
- 2,2,2-Trifluoro-1-(3'-fluorobiphenyl-4-yl)ethanol
- 3′-Fluoro-α-(trifluoromethyl)[1,1′-biphenyl]-4-methanol (ACI)
- 2,2,2-Trifluoro-1-(3′-fluorobiphenyl-4-yl)ethanol
- bam
-
- Inchi: 1S/C14H10F4O/c15-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(19)14(16,17)18/h1-8,13,19H
- Chiave InChI: RYIFCXNFAICWRE-UHFFFAOYSA-N
- Sorrisi: FC1C=C(C2C=CC(C(C(F)(F)F)O)=CC=2)C=CC=1
bam Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Reagents: Water
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Reagents: Water
Riferimento
- Preparation of multicyclic amino acid derivatives and their use as TPH1 inhibitors for treating serotonin-mediated diseases, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Chlorotrimethylsilane , Zinc , Sodium iodide Catalysts: Nickel, dichloro(4,4′-diphenyl-2,2′-bipyridine-κN1,κN1′)- Solvents: Dimethylacetamide ; 16 h, rt
Riferimento
- Direct Synthesis of α-Aryl-α-Trifluoromethyl Alcohols via Nickel Catalyzed Cross-Electrophile Coupling, Angewandte Chemie, 2022, 61(47),
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Riferimento
- Access to Aryl and Heteroaryl Trifluoromethyl Ketones from Aryl Bromides and Fluorosulfates with Stoichiometric CO, Organic Letters, 2020, 22(11), 4068-4072
Metodo di produzione 5
Condizioni di reazione
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 10 min, rt; 3 h, rt → reflux; cooled
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; 10 min, rt; 3 h, rt → reflux; cooled
1.3 Reagents: Water
Riferimento
- Preparation of multicyclic amino acid derivations as potent and selective THP1 inhibitors for treating metastatic bone disease, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 0 °C → rt; 30 min, rt
1.2 Solvents: Tetrahydrofuran ; 10 min, rt; 3 h, rt → reflux
1.3 Solvents: Water ; cooled
1.2 Solvents: Tetrahydrofuran ; 10 min, rt; 3 h, rt → reflux
1.3 Solvents: Water ; cooled
Riferimento
- Tryptophan hydroxylase inhibitors for treating osteoporosis, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Solvents: Water
Riferimento
- Preparation of multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them for affecting gastrointestinal transit and gastric emptying, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Reagents: Water
Riferimento
- Pharmaceutical compositions containing multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them in treatment, prevention and combination therapy of pulmonary hypertension and related diseases, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Reagents: Water
Riferimento
- Preparation of multicyclic amino acid derivations as TPH1 inhibitors for treating serotonin-mediated diseases, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Solvents: Water
Riferimento
- Pharmaceutical compositions containing multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them for reducing or avoiding serotonin-mediated adverse effects associated with the administration of one or more drugs, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min, 0 °C; 0 °C → rt
1.2 Solvents: Tetrahydrofuran ; 10 min, rt; 3 h, reflux; cooled
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; 10 min, rt; 3 h, reflux; cooled
1.3 Reagents: Water
Riferimento
- Modulation of Peripheral Serotonin Levels by Novel Tryptophan Hydroxylase Inhibitors for the Potential Treatment of Functional Gastrointestinal Disorders, Journal of Medicinal Chemistry, 2008, 51(13), 3684-3687
bam Raw materials
- 3-FLUOROPHENYLMAGNESIUM BROMIDE
- 1-(4-Bromophenyl)-2,2,2-trifluoroethanol
- 1H-Isoindole-1,3(2H)-dione, 2-(2,2,2-trifluoroethoxy)-
- 3-Fluoro-4′-iodo-1,1′-biphenyl
- Ethanone, 2,2,2-trifluoro-1-(3'-fluoro[1,1'-biphenyl]-4-yl)-
bam Preparation Products
bam Letteratura correlata
-
1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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